molecular formula C13H12N3NaO3S B012742 Acetylsulfopyridine CAS No. 101651-74-5

Acetylsulfopyridine

Cat. No. B012742
CAS RN: 101651-74-5
M. Wt: 313.31 g/mol
InChI Key: IQBNSRCVTFQREY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylsulfopyridine is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly used as an analgesic and anti-inflammatory agent in the treatment of various conditions such as arthritis, fever, and pain. The chemical structure of acetylsulfopyridine consists of a pyridine ring attached to a sulfonamide group and an acetyl group.

Mechanism of Action

The mechanism of action of acetylsulfopyridine involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, acetylsulfopyridine reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Acetylsulfopyridine has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, leukotrienes, and other inflammatory mediators. It also reduces the expression of adhesion molecules and the migration of leukocytes to the site of inflammation. Additionally, acetylsulfopyridine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Acetylsulfopyridine has several advantages and limitations for lab experiments. One of the advantages is its well-established pharmacological properties and therapeutic applications, which make it a useful tool for studying various biological processes such as inflammation, pain, and fever. However, one of the limitations is its potential toxicity and side effects, which may affect the validity of the experimental results.

Future Directions

There are several future directions for the research on acetylsulfopyridine. One of the directions is to investigate its potential use in the treatment of other conditions such as cancer and neurodegenerative diseases. Another direction is to develop new formulations and delivery systems that can improve its efficacy and reduce its toxicity. Furthermore, the development of new analogs and derivatives of acetylsulfopyridine may lead to the discovery of more potent and selective anti-inflammatory agents.
Conclusion:
Acetylsulfopyridine is a well-known non-steroidal anti-inflammatory drug that possesses anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action involves the inhibition of COX enzymes, which results in the reduction of prostaglandin production. Acetylsulfopyridine has several advantages and limitations for lab experiments, and there are several future directions for its research. Overall, acetylsulfopyridine is a valuable tool for studying various biological processes and has important therapeutic applications.

Synthesis Methods

The synthesis of acetylsulfopyridine involves the reaction of sulfapyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of acetylsulfapyridine, which is then purified and isolated using various techniques such as recrystallization and chromatography.

Scientific Research Applications

Acetylsulfopyridine has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, which make it a useful drug in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and fever.

properties

CAS RN

101651-74-5

Product Name

Acetylsulfopyridine

Molecular Formula

C13H12N3NaO3S

Molecular Weight

313.31 g/mol

IUPAC Name

sodium;(4-acetamidophenyl)sulfonyl-pyridin-2-ylazanide

InChI

InChI=1S/C13H13N3O3S.Na/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13;/h2-9H,1H3,(H2,14,15,16,17);/q;+1/p-1

InChI Key

IQBNSRCVTFQREY-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+]

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[N-]C2=CC=CC=N2.[Na+]

Other CAS RN

101651-74-5

synonyms

sodium (4-acetamidophenyl)sulfonyl-pyridin-2-yl-azanide

Origin of Product

United States

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